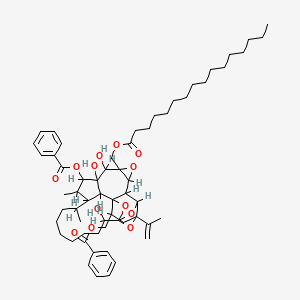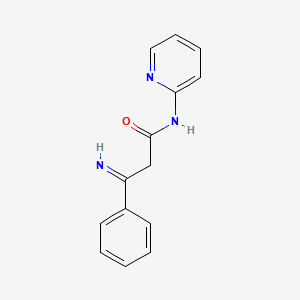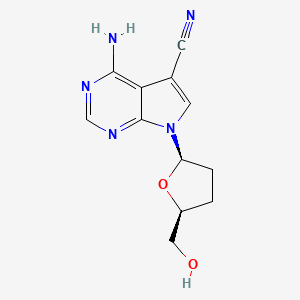
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl)-: is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl)- typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can also occur, leading to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic reactions and is studied for its reactivity and stability.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be studied as a candidate for drug development, particularly in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile derivatives: These compounds share a similar core structure but may have different substituents.
Pyrrolopyrimidine analogs: These compounds have variations in the pyrrolopyrimidine ring system.
Uniqueness: The uniqueness of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2R,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl)- lies in its specific substituents and stereochemistry. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
115044-81-0 |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
4-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H13N5O2/c13-3-7-4-17(9-2-1-8(5-18)19-9)12-10(7)11(14)15-6-16-12/h4,6,8-9,18H,1-2,5H2,(H2,14,15,16)/t8-,9+/m0/s1 |
InChI Key |
ZQWLOVYPSSKGMA-DTWKUNHWSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#N |
Canonical SMILES |
C1CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


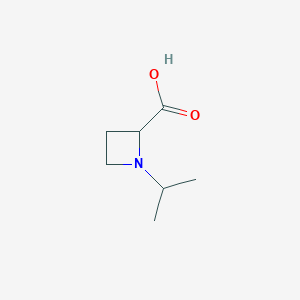

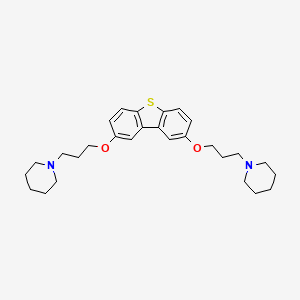
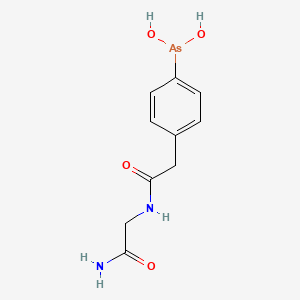


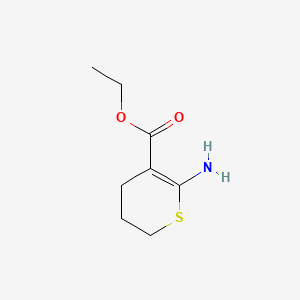

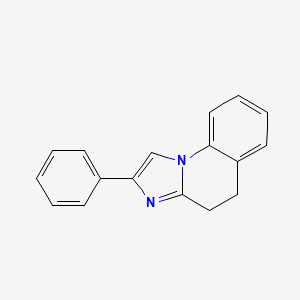
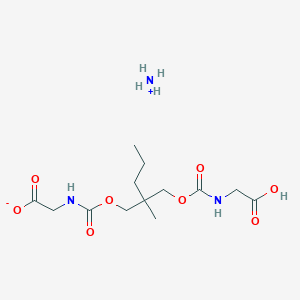
![N-[3-(3-amino-1-hydroxy-3-oxopropyl)-6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide](/img/structure/B12793243.png)

